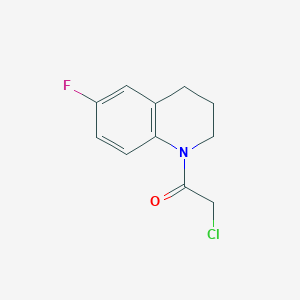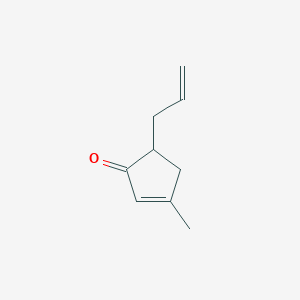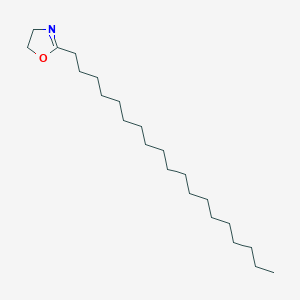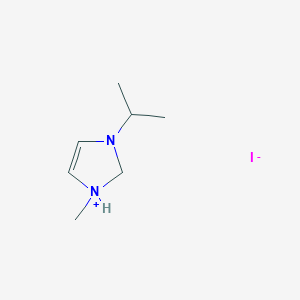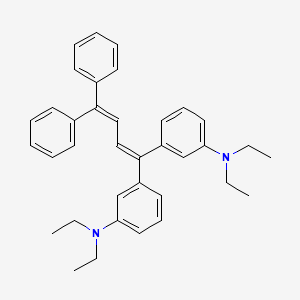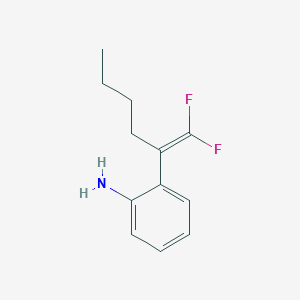
o-(1,1-Difluorohex-1-en-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-(1,1-Difluorohex-1-en-2-yl)aniline is an organic compound characterized by the presence of a difluoroalkene group attached to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of o-(1,1-Difluorohex-1-en-2-yl)aniline typically involves the palladium-catalyzed coupling reaction of 2,2-difluorovinylboron compounds with aryl iodides. The reaction is carried out in the presence of cuprous iodide and a palladium catalyst, resulting in the formation of disubstituted difluoroalkenes . Another method involves the use of 2,2,2-trifluoroethyl p-toluenesulfonate as a synthon of difluorovinylidene ambiphile, followed by the addition of N-butylmagnesio-o-iodoaniline .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
o-(1,1-Difluorohex-1-en-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the difluoroalkene group to a saturated alkane.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include manganese dioxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and nitric acid or halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with manganese dioxide can yield benzoquinone derivatives, while reduction with hydrogen gas can produce saturated alkanes .
Applications De Recherche Scientifique
o-(1,1-Difluorohex-1-en-2-yl)aniline has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of o-(1,1-Difluorohex-1-en-2-yl)aniline involves its interaction with specific molecular targets and pathways. The difluoroalkene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The aniline moiety can act as a nucleophile, participating in electrophilic substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to o-(1,1-Difluorohex-1-en-2-yl)aniline include other difluoroalkene derivatives and aniline-based compounds, such as:
- 1,1-Difluoro-1-alkenes
- 2-Fluoroindoles
- β,β-Difluorostyrenes
Uniqueness
This compound is unique due to the presence of both a difluoroalkene group and an aniline moiety, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes the compound a valuable intermediate in organic synthesis and materials science .
Propriétés
Formule moléculaire |
C12H15F2N |
|---|---|
Poids moléculaire |
211.25 g/mol |
Nom IUPAC |
2-(1,1-difluorohex-1-en-2-yl)aniline |
InChI |
InChI=1S/C12H15F2N/c1-2-3-6-10(12(13)14)9-7-4-5-8-11(9)15/h4-5,7-8H,2-3,6,15H2,1H3 |
Clé InChI |
MMSTZUNBPRINHO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=C(F)F)C1=CC=CC=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine](/img/structure/B14286449.png)
![Methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate](/img/structure/B14286454.png)
![2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate](/img/structure/B14286461.png)
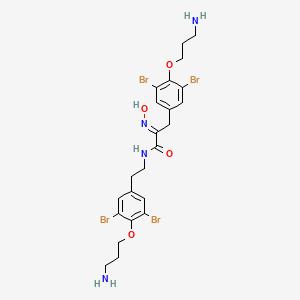
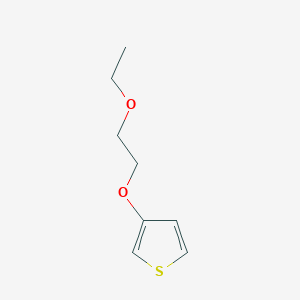
phenylsilane](/img/structure/B14286485.png)


